5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by the presence of bromine atoms, a hydroxyl group, and a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and an α,β-unsaturated carbonyl compound.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-BROMOBENZOYL-5-PHENYL-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: Lacks the additional bromine atom on the phenyl ring.
4-BROMOBENZOYL-5-(4-METHOXYPHENYL)-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a methoxy group instead of a bromine atom on the phenyl ring.
Uniqueness
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C18H13Br2NO3 |
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Molecular Weight |
451.1 g/mol |
IUPAC Name |
(4Z)-5-(4-bromophenyl)-4-[(4-bromophenyl)-hydroxymethylidene]-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13Br2NO3/c1-21-15(10-2-6-12(19)7-3-10)14(17(23)18(21)24)16(22)11-4-8-13(20)9-5-11/h2-9,15,22H,1H3/b16-14- |
InChI Key |
YLAVTRHDNKVZDL-PEZBUJJGSA-N |
Isomeric SMILES |
CN1C(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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